molecular formula C11H18N2O3 B1490455 3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-09-7

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1490455
CAS No.: 2097998-09-7
M. Wt: 226.27 g/mol
InChI Key: QLSFYHOTTBDTSP-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is an organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of a tert-butyl group at the 3-position, an ethoxymethyl group at the 6-position, and a tetrahydropyrimidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl isocyanate with ethoxymethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both the tert-butyl and ethoxymethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-tert-butyl-6-(ethoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-5-16-7-8-6-9(14)13(10(15)12-8)11(2,3)4/h6H,5,7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFYHOTTBDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)N(C(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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